molecular formula C15H13Cl B1611634 3-Chloro-1,1-diphenylpropene CAS No. 24626-27-5

3-Chloro-1,1-diphenylpropene

Cat. No.: B1611634
CAS No.: 24626-27-5
M. Wt: 228.71 g/mol
InChI Key: MTOVXZPDHLKNAO-UHFFFAOYSA-N
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Description

3-Chloro-1,1-diphenylpropene is an organochlorine compound featuring a propene backbone substituted with a chlorine atom at the 3-position and two phenyl groups at the 1,1-positions. The chlorine and diphenyl substituents likely confer aromatic stability and influence reactivity in substitution or addition reactions. Below, we compare this compound with key analogs, focusing on molecular structure, physical properties, and applications.

Properties

IUPAC Name

(3-chloro-1-phenylprop-1-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOVXZPDHLKNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CCCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512395
Record name 1,1'-(3-Chloroprop-1-ene-1,1-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24626-27-5
Record name 1,1'-(3-Chloroprop-1-ene-1,1-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,1-diphenylpropene can be achieved through various methods. One common approach involves the reaction of benzyl chloride with phenylacetylene in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired product . Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with 3-chloropropene to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,1-diphenylpropene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-1,1-diphenylpropene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-1,1-diphenylpropene involves its interaction with molecular targets such as enzymes and receptors. The chloro group can participate in electrophilic reactions, while the phenyl groups provide hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

3,3-Dichloro-1,1-diphenylpropene (CAS 16789-87-0)

  • Molecular Formula : C₁₅H₁₂Cl₂
  • Molecular Weight : 263.16 g/mol .
  • Key Differences: Contains two chlorine atoms at the 3,3-positions, increasing molecular weight and halogen-mediated reactivity. Applications: Used as a specialty chemical in organic synthesis (e.g., intermediates for agrochemicals or pharmaceuticals) .

Allyl Chloride (3-Chloro-1-propene, CAS 107-05-1)

  • Molecular Formula : C₃H₅Cl
  • Molecular Weight : 76.53 g/mol .
  • Reactivity: The allylic chlorine facilitates nucleophilic substitution, making it a precursor in resin and plasticizer production. Safety: Classified as flammable and toxic due to its low molecular weight and reactivity .

Methallyl Chloride (3-Chloro-2-methyl-1-propene, CAS 563-47-3)

  • Molecular Formula : C₄H₇Cl
  • Molecular Weight : 90.55 g/mol .
  • Key Differences :
    • A methyl group at the 2-position introduces steric hindrance, slowing certain reactions compared to allyl chloride.
    • Applications: Used in polymer synthesis (e.g., methallyl-based copolymers) and as a crosslinking agent .

3-Chloro-1,1-diethoxypropane (CAS 35573-93-4)

  • Molecular Formula : C₇H₁₃ClO₂
  • Molecular Weight : 164.63 g/mol .
  • Key Differences :
    • Ethoxy groups replace phenyl substituents, enhancing solubility in polar solvents.
    • Stability: The acetal structure protects carbonyl groups in synthetic pathways, contrasting with the diphenylpropene’s aromatic stability .

3-Chloro-1,1,1-trifluoro-propane (CAS 460-35-5)

  • Molecular Formula : C₃H₄ClF₃
  • Molecular Weight : 138.51 g/mol .
  • Key Differences :
    • Fluorine atoms increase electronegativity and thermal stability.
    • Applications: Likely used in refrigerants or fluoropolymer production, diverging from aromatic compounds’ roles .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Chloro-1,1-diphenylpropene Not provided C₁₅H₁₃Cl ~228.72 (calculated) Aromatic stability, synthesis intermediate
3,3-Dichloro-1,1-diphenylpropene 16789-87-0 C₁₅H₁₂Cl₂ 263.16 High halogen reactivity, 95% purity
Allyl Chloride 107-05-1 C₃H₅Cl 76.53 Volatile, resin precursor
Methallyl Chloride 563-47-3 C₄H₇Cl 90.55 Steric hindrance, polymer synthesis
3-Chloro-1,1-diethoxypropane 35573-93-4 C₇H₁₃ClO₂ 164.63 Polar solvent solubility, acetal protection
3-Chloro-1,1,1-trifluoro-propane 460-35-5 C₃H₄ClF₃ 138.51 Fluorinated, thermal stability

Biological Activity

3-Chloro-1,1-diphenylpropene, with the molecular formula C15H13Cl, is a compound of increasing interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

  • Molecular Weight : 228.71 g/mol
  • CAS Number : 24626-27-5
  • IUPAC Name : [(1E)-3-chloroprop-1-en-1-yl]benzene

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Palladium-Catalyzed Reactions : One common method involves the reaction of benzyl chloride with phenylacetylene in the presence of a palladium catalyst under mild conditions.
  • Nucleophilic Substitution : The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

The biological activity of this compound is attributed to its interaction with molecular targets such as enzymes and receptors. The chloro group can participate in electrophilic reactions, while the phenyl groups enhance hydrophobic interactions with biomolecules. These interactions can modulate enzyme activity or receptor function, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve oxidative stress and disruption of cellular signaling pathways, making it a candidate for further investigation in cancer therapy.

Enzyme Inhibition

Studies have reported that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, highlighting its potential as a natural antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Study 2: Cytotoxic Effects on Cancer Cells

In another study examining cytotoxic effects on human cancer cell lines (e.g., HeLa cells), treatment with varying concentrations of this compound resulted in dose-dependent apoptosis.

Concentration (µM)Cell Viability (%)
1085
2560
5030

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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